N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride
Description
N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS.ClH/c1-12-5-2-3-7-14(12)15-11-19-17(22-15)20-16(21)9-8-13-6-4-10-18-13;/h2-3,5,7,11,13,18H,4,6,8-10H2,1H3,(H,19,20,21);1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKJTMBZUDUOPI-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(S2)NC(=O)CCC3CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CN=C(S2)NC(=O)CC[C@@H]3CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide typically involves the reaction of 2-bromo-1-(2-methylphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with (2S)-pyrrolidine-2-carboxylic acid to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, it can modulate inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]-3-[(2S)-pyrrolidin-2-yl]propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the pyrrolidine moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
